molecular formula C18H18FNO4S B11086408 Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11086408
M. Wt: 363.4 g/mol
InChI Key: QYYYWNCKQDZBAH-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-derived compound featuring a tetrahydrobenzothiophene core substituted with a methyl ester group at position 3 and an acetamide-linked 4-fluorophenoxy moiety at position 2. Its molecular formula is C₁₈H₁₉FNO₄S, with a molecular weight of 364.41 g/mol.

Properties

Molecular Formula

C18H18FNO4S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H18FNO4S/c1-23-18(22)16-13-4-2-3-5-14(13)25-17(16)20-15(21)10-24-12-8-6-11(19)7-9-12/h6-9H,2-5,10H2,1H3,(H,20,21)

InChI Key

QYYYWNCKQDZBAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Reaction Conditions

ParameterOptimal ValueYield (%)Source
SolventEthanol or DMF65–75
Temperature80–90°C70
CatalystMorpholine or TEA68–72
Reaction Time6–8 hours70

Procedure :

  • Cyclohexanone (1.0 eq), methyl cyanoacetate (1.2 eq), and sulfur (1.5 eq) are refluxed in ethanol with morpholine (1.0 eq) for 6–8 hours.

  • The intermediate methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is isolated via filtration after acidification with HCl (pH 2–3) and recrystallized from ethanol.

Mechanistic Insight :
The Gewald reaction proceeds through Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by sulfur incorporation and cyclization.

Amide Bond Formation: Coupling Agents and Solvent Systems

The amino group at position 2 is acylated with (4-fluorophenoxy)acetyl chloride using carbodiimide-based coupling agents.

Coupling Agent Comparison

AgentSolventTemp (°C)Yield (%)Purity (%)Source
EDC·HCl/HOBtDCM257895
HATU/DIPEADMF0–258598
DCC/DMAPTHF407293

Procedure :

  • Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1.0 eq) is dissolved in DMF.

  • (4-Fluorophenoxy)acetic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq) are added sequentially at 0°C.

  • The reaction is stirred at 25°C for 12 hours, quenched with water, and extracted with ethyl acetate. The product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Critical Notes :

  • HATU minimizes racemization and improves yield compared to EDC.

  • Anhydrous conditions prevent hydrolysis of the activated ester intermediate.

Large-Scale Production and Purification

Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility:

Isolation and Crystallization

StepConditionsOutcomeSource
ExtractionEthyl acetate/H2ORemoves unreacted reagents
DryingNa2SO4 or MgSO4Reduces aqueous residues
RecrystallizationEthanol/water (3:1)99% purity by HPLC

Yield Optimization :

  • Batch Reactors : 50–100 L batches achieve 80–85% yield after crystallization.

  • Continuous Flow : Microreactors reduce reaction time to 2 hours with 88% yield.

Analytical Characterization

Final product validation employs spectroscopic and chromatographic methods:

Spectroscopic Data

TechniqueKey SignalsSource
1H NMR (400 MHz, CDCl3)δ 7.02 (d, J = 8.8 Hz, 2H, Ar-F), 4.52 (s, 2H, OCH2CO), 3.85 (s, 3H, COOCH3), 2.75–2.60 (m, 4H, CH2 tetrahydro)
13C NMR δ 170.2 (COOCH3), 165.1 (CONH), 115.4 (CF)
HRMS [M+H]+ calcd. 406.12, found 406.11

Purity Assessment

MethodConditionsPurity (%)Source
HPLCC18 column, MeCN:H2O (70:30)99.5
Melting Point168–170°C

Challenges and Mitigation Strategies

  • By-Product Formation :

    • Oversubstitution : Controlled stoichiometry (1.2 eq acylating agent) prevents diacylation.

    • Ester Hydrolysis : Anhydrous solvents (DMF, DCM) and inert atmospheres (N2) preserve the methyl ester.

  • Scalability :

    • Exothermic Reactions : Gradual reagent addition and cooling maintain temperature ≤40°C .

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the sulfur atom or the phenyl ring.

    Reduction: Reduction of the carbonyl group (acetyl) or the double bond (phenylhydrazone) is possible.

    Substitution: Substitution reactions can occur at various positions (e.g., fluorine substitution).

    Common Reagents and Conditions:

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives
  • Reduction: Amines or alcohols
  • Substitution: Various substituted derivatives

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential drug development (e.g., anticancer, antimicrobial agents).

    Biological Studies: Used as a probe to study cellular processes.

    Industry: May find applications in materials science or agrochemicals.

Mechanism of Action

    Targets: Interaction with specific receptors or enzymes.

    Pathways: Modulation of signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of substituted benzothiophene derivatives with variations in substituents, ester groups, and halogenation patterns. Below is a detailed comparison with key analogs:

Substituent Variations in the Phenoxy/Acetyl Group

Ethyl 2-{[2-(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Molecular Formula: C₁₉H₂₀FNO₄S
  • Molecular Weight : 377.44 g/mol
  • CAS : 299417-45-1
  • Key Difference : Ethyl ester group (vs. methyl ester in the target compound). Ethyl esters generally exhibit higher lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to methyl esters .
Methyl 2-{[(3-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Molecular Formula: C₁₉H₂₀ClNO₄S
  • Molecular Weight : 393.88 g/mol
  • CAS : 445252-23-3
  • Key Differences: Substituent: 3-Chlorophenoxy (vs. 4-fluorophenoxy). Chlorine’s higher electronegativity and larger atomic radius may alter steric and electronic interactions.
Methyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Molecular Formula: C₁₇H₁₆FNO₃S
  • Molecular Weight : 333.38 g/mol
  • CAS : 301319-43-7
  • Key Difference: Benzoyl group (vs. phenoxyacetyl). The absence of an ether oxygen reduces hydrogen-bonding capacity, while the planar benzoyl group may influence π-π stacking interactions .

Substituent Effects on Physicochemical Properties

Property Target Compound (4-Fluoro) 3-Chloro Analog 2-Fluorobenzoyl Analog
Molecular Weight 364.41 g/mol 393.88 g/mol 333.38 g/mol
Density N/A N/A 1.351 g/cm³ (predicted)
Boiling Point N/A N/A 435.5°C (predicted)
Lipophilicity (LogP) Estimated ~3.2* Higher due to Cl Lower due to benzoyl group

*Predicted using fragment-based methods.

Biological Activity

Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H18ClNO4S
  • Molecular Weight : 365.84 g/mol
  • CAS Number : 324072-77-7

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the fluorophenoxy and acetylamino groups may enhance its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiophene exhibit antimicrobial properties. For instance, a related compound demonstrated significant inhibition against various bacterial strains, suggesting that this compound could possess similar effects.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings highlight the potential of this compound in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that benzothiophene derivatives can inhibit pro-inflammatory cytokines in vitro. For example:

  • Cytokine Inhibition : Reduction in IL-6 and TNF-alpha levels was observed in treated cell cultures.

This suggests a mechanism by which the compound could modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

The biological activity of this compound may involve:

  • Receptor Modulation : Interaction with specific receptors involved in inflammatory pathways.
  • Enzyme Inhibition : Inhibition of cyclooxygenase (COX) enzymes has been noted in related compounds, leading to decreased prostaglandin synthesis.

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized benzothiophene derivatives revealed that substituents significantly affect their antimicrobial efficacy. The addition of electron-withdrawing groups like fluorine enhanced activity against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Activity

In vivo studies demonstrated that administration of related compounds resulted in reduced paw edema in rat models of inflammation. This suggests that this compound could be effective in managing inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The synthesis typically involves multi-step organic reactions. A common route includes:

  • Step 1 : Condensation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 4-fluorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
  • Step 2 : Esterification with methanol to form the methyl ester.
  • Key Conditions : Low temperatures (0–5°C) to minimize side reactions, inert atmosphere (N₂/Ar), and purification via column chromatography .
  • Analytical Validation : Purity is confirmed using HPLC (>95%) and NMR (¹H, ¹³C) for structural verification .

Q. How is the compound structurally characterized using spectroscopic methods?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl ester at δ 3.7 ppm) and carbon backbone.
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₇FNO₄S: 368.09) .
  • X-ray Crystallography (if available): Resolves 3D conformation and hydrogen-bonding networks .

Q. What initial biological activities have been reported for this compound class?

  • In vitro assays : Anticancer activity (IC₅₀ values in µM range) against HeLa and MCF-7 cell lines via apoptosis induction.
  • Enzyme Inhibition : Potential inhibition of cyclooxygenase-2 (COX-2) and kinases, tested via fluorometric assays .
  • Mechanistic Clues : Fluorine substituents enhance bioavailability and target affinity due to electronegativity and lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DCM vs. THF), and stoichiometry to identify optimal parameters.

  • Catalyst Screening : Test bases (e.g., DBU vs. Et₃N) for faster acylations.

  • Workflow Example :

    ParameterTested RangeOptimal ValueYield Improvement
    Temperature0–25°C5°C+15%
    SolventDCM, THF, EtOAcDCM+20% purity

Q. What strategies are employed in SAR studies for this compound class?

  • Substituent Variation : Compare analogs with halogen (Cl, Br), alkyl (methyl, ethyl), or electron-withdrawing groups (NO₂) at the phenoxy position.

  • Key Findings :

    SubstituentBioactivity (IC₅₀, µM)Solubility (LogP)
    4-Fluoro12.32.8
    4-Chloro8.93.1
    4-Methyl25.62.5
    • Fluorine : Balances potency and pharmacokinetics .
    • Chloro : Higher activity but reduced solubility .

Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., t₁/₂ in mouse liver microsomes).
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (e.g., >90% binding reduces efficacy).
  • Dose Adjustments : Optimize dosing regimens based on PK/PD modeling .
  • Case Study : A 4-fluoro analog showed poor in vivo efficacy due to rapid glucuronidation; structural blocking of the metabolically labile site resolved discrepancies .

Q. What computational methods are used to predict target interactions and binding modes?

  • Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR) or kinase domains.
  • MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Relate substituent properties (Hammett σ, π) to bioactivity .
  • Output Example :
    • Docking Score (COX-2) : -9.2 kcal/mol (fluorine enhances H-bonding with Arg120).
    • Hydrophobic Contacts : Tetrahydrobenzothiophene core interacts with Val523 .

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